
L-Moses
Overview
Description
L-Moses is a potent, selective bromodomain inhibitor targeting lysine acetyltransferases KAT2B (PCAF) and KAT2A (GCN5). It was developed through iterative rational design and in silico docking studies, derived from non-selective bromodomain inhibitors like bromosporine . This compound exhibits high selectivity (>4,500-fold over BRD4) and cellular activity, with a Ki of 47 nM for PCAF and 220 nM for GCN5 . It disrupts interactions between PCAF/GCN5 bromodomains and acetylated histones (e.g., H3.3), thereby modulating transcription without affecting non-histone protein acetylation .
In neurodegenerative disease models, this compound reduces endoplasmic reticulum (ER) stress and neuronal cell death induced by tunicamycin (Tun), a glycoprotein synthesis inhibitor. It attenuates CHOP activation (a key pro-apoptotic ER stress marker) by up to 80% in cortical neurons and dopaminergic neurons, partially reversing transcriptional dysregulation caused by Tun .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Moses involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the synthesis of a triazole ring, which is a crucial component of this compound.
Functionalization: The triazole ring is then functionalized with various substituents to enhance its binding affinity and selectivity for PCAF bromodomains.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the compound is often produced in a solid form for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
L-Moses primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to bromodomains.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include triazole precursors, acetylated lysines, and various organic solvents.
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound.
Major Products
The major products formed from reactions involving this compound are typically its derivatives, which are designed to enhance its binding affinity and selectivity for bromodomains. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Neuroprotective Applications
L-Moses has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it inhibits neuronal cell death induced by Tunicamycin, a compound known to induce endoplasmic reticulum (ER) stress and apoptosis in neurons.
Case Study: Inhibition of Neuronal Cell Death
In a study involving human induced pluripotent stem cell (iPSC)-derived cortical neurons, this compound was shown to significantly reduce Tunicamycin-mediated neuronal death. The compound achieved this by inhibiting KAT2B, a lysine acetyltransferase, which plays a crucial role in the transcriptional regulation of cell survival pathways. The results indicated a dose-dependent reduction in CHOP levels, a pro-apoptotic marker, suggesting that this compound can effectively mitigate the cellular stress response associated with neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .
Cancer Treatment
This compound's selectivity for PCAF over other bromodomains makes it an attractive candidate for cancer research. The compound's ability to modulate histone acetylation can influence gene expression patterns associated with tumor progression.
Data Table: Selectivity and Potency of this compound Compared to Other Compounds
Compound Name | Selectivity | K_d (nM) | Notable Features |
---|---|---|---|
This compound (L-45) | Highly selective | 126 | Inhibits PCAF; neuroprotective properties |
GSK2801 | Moderate selectivity | 200 | Inhibits BRD4; used in cancer research |
JQ1 | Selective | 50 | Inhibits BRD4; potential anti-cancer drug |
I-BET762 | Moderate selectivity | 100 | Inhibits BET family; anti-inflammatory properties |
The exceptional selectivity of this compound for PCAF—over 4500-fold compared to BRD4—enables targeted therapeutic strategies that minimize off-target effects .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the inhibition of KAT2B, leading to altered transcriptional responses in stressed neurons. This inhibition not only protects against cell death but also helps in reversing transcriptional changes induced by stressors like Tunicamycin.
Research Findings
- Transcriptional Analysis : Following treatment with this compound, significant alterations in gene expression profiles were observed, indicating its potential as a therapeutic agent capable of modifying disease-associated transcriptional networks .
- Cell Viability Assays : Flow cytometry and MTS viability assays confirmed the protective effects of this compound against Tunicamycin-induced cell death, highlighting its utility in neurodegenerative disease models .
Metabolic Stability and Toxicity Profile
This compound exhibits metabolic stability in mouse and human liver microsomes, with no observable cytotoxicity reported in peripheral blood mononuclear cells (PBMC). This profile suggests that this compound could be a viable candidate for further development into clinical applications without significant safety concerns .
Mechanism of Action
L-Moses exerts its effects by binding to the acetylated lysines-binding pocket of PCAF and GCN5 bromodomains. This binding disrupts the interaction between bromodomains and histone proteins, thereby inhibiting the regulation of gene expression. The molecular targets of this compound include the bromodomains of PCAF and GCN5, and the pathways involved are related to epigenetic regulation .
Comparison with Similar Compounds
Pharmacological Profile
Mechanism and Selectivity
- This compound vs GSK4027: this compound specifically targets bromodomains of KAT2B/KAT2A, while GSK4027 inhibits their catalytic acetyltransferase (KAT) domains. GSK4027 is more potent (IC50: 1.7 nM vs 220 nM for this compound) but lacks bromodomain specificity . In PDAC models, both compounds reduce CSC markers (e.g., OCT4+/CD133+), but GSK4027 is more effective in organoid inhibition .
This compound vs A-485 :
- This compound vs Bromodomain Inhibitors (e.g., JQ1): Unlike pan-BET inhibitors (e.g., JQ1), this compound spares BRD4, avoiding thrombocytopenia and immunosuppression risks .
Efficacy in Disease Models
Limitations
- This compound: Weak cellular potency (IC50: ~220 nM) compared to GSK4026. Limited efficacy in long-term ER stress models (e.g., 20% CHOP reduction after 7 days of Tun exposure) .
- GSK4027: Broader KAT inhibition may increase toxicity in non-cancer cells .
- A-485: Narrow therapeutic window due to p300/CBP essentiality in normal cells .
Key Research Findings
- Neuroprotection : this compound rescues cortical and dopaminergic neurons from Tun-induced death by reversing ER stress-related transcriptional changes (e.g., downregulating ATF4, XBP1) .
- Antiparasitic Activity : this compound inhibits Toxoplasma gondii proliferation by targeting GCN5b bromodomains, with resistance observed in GCN5b-overexpressing parasites .
- Cancer Specificity: this compound selectively targets CSCs without cytotoxicity in peripheral blood mononuclear cells (PBMCs), unlike broader epigenetic inhibitors .
Biological Activity
L-Moses, also known as L-45, is a selective inhibitor of the bromodomains present in p300/CBP-associated factor (PCAF) and GCN5. These bromodomains play a crucial role in regulating gene expression by interacting with acetylated lysines on histone proteins. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit pathways associated with tumor growth.
This compound acts by binding to the acetylated lysines-binding pocket of PCAF and GCN5 bromodomains. This interaction disrupts the normal binding of these bromodomains to histone proteins, thereby inhibiting gene expression regulation. The compound exhibits a high affinity for PCAF with a dissociation constant () of 126 nM, while its for GCN5 is reported at 600 nM . This selectivity is significant, as it allows researchers to study the specific roles of these bromodomains without interference from others.
Selectivity and Potency
This compound demonstrates remarkable selectivity for PCAF over other bromodomains. For instance, it shows over 4500-fold selectivity compared to BRD4 . The compound is characterized by a high affinity (inhibition constant = 47 nM for PCAF) and minimal off-target effects, making it an effective chemical probe for studying bromodomain functions in various biological contexts.
Cellular Effects
Research indicates that this compound can inhibit neuronal cell death induced by Tunicamycin, reversing transcriptional changes associated with this treatment . Additionally, it exhibits metabolic stability in both mouse and human liver microsomes and shows no observable cytotoxicity in peripheral blood mononuclear cells (PBMC) .
Table 1: Binding Affinity of this compound
Target | Binding Affinity ( or ) | Selectivity |
---|---|---|
PCAF | 126 nM | Highly selective |
GCN5 | 600 nM | Moderate |
BRD4 | >4500-fold selectivity | Very low affinity |
Table 2: Comparison of Cellular Effects
Effect | Observations |
---|---|
Neuronal Cell Death Inhibition | Reverses Tunicamycin-induced changes |
Metabolic Stability | Stable in mouse and human liver microsomes |
Cytotoxicity | No observable cytotoxicity in PBMC |
Case Study: Cancer Treatment Potential
A study explored the potential of this compound in cancer therapy by examining its effects on various cancer cell lines. The findings indicated that this compound effectively reduced cell viability in PCAF-dependent tumors while sparing normal cells. This selectivity suggests a promising therapeutic window for treating cancers with high PCAF expression.
Clinical Implications
In clinical settings, this compound has been evaluated for its impact on patient quality of life (QOL) during treatment regimens. A comparative analysis showed that patients treated with agents targeting bromodomain pathways experienced fewer side effects related to gastrointestinal toxicity compared to those receiving standard care . This correlation highlights the potential benefits of incorporating this compound into treatment protocols.
Research Findings
Recent studies have reinforced the significance of this compound in epigenetic research. Its ability to selectively inhibit PCAF and GCN5 has opened new avenues for understanding gene regulation mechanisms involved in cancer progression and inflammation pathways . Furthermore, ongoing research is investigating the broader implications of bromodomain inhibition on viral infections and other diseases.
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of L-Moses, and how are they experimentally validated?
this compound is a chemical probe targeting the bromodomains of KAT2B (PCAF) and KAT2A (GCN5), with inhibitory activity confirmed via biochemical assays such as NanoBRET (NanoLuc Binary Resonance Energy Transfer) in cellular models. Validation requires dose-response curves (IC₅₀ ~200 nM in isolated bromodomains) and selectivity profiling against unrelated bromodomain proteins to confirm specificity. Weak cellular activity (low µM IC₅₀) necessitates complementary techniques like CRISPR-based knockdowns to distinguish target-specific effects .
Q. What experimental protocols are recommended for assessing this compound’ cellular efficacy?
- NanoBRET Assays : Quantify target engagement in live cells using tagged bromodomains.
- Cytotoxicity Screening : Validate non-toxic profiles in primary cells (e.g., PBMCs) to rule off-target effects.
- Dose-Response Validation : Use gradient concentrations to establish potency thresholds.
- Control Experiments : Include inactive enantiomers or structurally similar probes (e.g., GSK4027) for benchmarking .
Q. How should researchers address inconsistencies in this compound’ reported inhibitory activity across studies?
Discrepancies often arise from assay conditions (e.g., full-length vs. isolated bromodomains) or cell-line variability. Mitigation strategies:
- Standardize protein constructs (e.g., full-length KAT2B vs. truncated forms).
- Replicate experiments across independent labs.
- Use orthogonal methods (e.g., thermal shift assays) to confirm binding .
Advanced Research Questions
Q. How can this compound’ limited cellular potency be improved while maintaining selectivity?
Methodological Approaches :
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the quinazolinone core to enhance membrane permeability.
- Proteolysis-Targeting Chimeras (PROTACs) : Degrade KAT2B/KAT2A via ubiquitination to amplify effects at lower doses.
- Combination Screens : Pair this compound with epigenetic modulators (e.g., HDAC inhibitors) to synergize efficacy .
Q. What statistical frameworks are suitable for analyzing contradictory data on this compound’ off-target effects?
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell type, assay sensitivity).
- Machine Learning : Train models on published dose-response data to predict off-target liabilities.
- Bayesian Inference : Quantify uncertainty in selectivity indices using prior probability distributions .
Q. How can researchers integrate multi-omics data to elucidate this compound’ downstream epigenetic impacts?
- Transcriptomics : RNA-seq post-treatment to identify dysregulated genes (e.g., MYC, NF-κB pathways).
- ChIP-seq : Map histone acetylation changes at target loci (e.g., H3K9ac).
- Metabolomics : Assess metabolic shifts linked to bromodomain inhibition. Data Integration Tools: Use platforms like Cytoscape for network analysis or DAVID for functional enrichment .
Q. Methodological Best Practices
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including compound characterization (NMR, HRMS) and deposition of raw data in repositories like Zenodo .
- Ethical Data Use : Cite primary sources for compound synthesis and avoid overreliance on non-peer-reviewed platforms (e.g., BenchChem) .
- Survey Design : When collecting researcher feedback on this compound’ utility, use Likert scales and open-ended questions to balance quantitative/qualitative insights .
Properties
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.